2-Iodo-5-methylbenzene-1,3-diol

Description

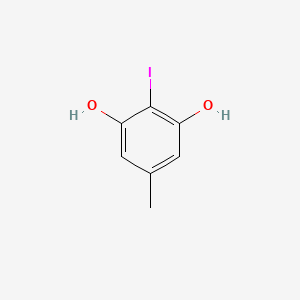

Chemical Structure and Synthesis 2-Iodo-5-methylbenzene-1,3-diol (CAS: 112639-11-9) is a di-substituted benzene derivative with iodine at the 2-position and a methyl group at the 5-position. Its molecular formula is C₇H₇IO₂, with a molar mass of 250.03 g/mol and a boiling point of 219.2 ± 35.0 °C . The compound is synthesized via electrophilic iodination of 5-methylresorcinol using N-iodosuccinimide (NIS) in acetonitrile at 0 °C, yielding a white solid with a 93% efficiency and a melting point of 105–107 °C . Its Rf value in a 1:1 n-pentane:EtOAc system is 0.53, confirming its moderate polarity .

Applications

This compound serves as a key intermediate in enantioselective synthesis, particularly in iodine(I)/iodine(III)-catalyzed reactions for fluorochromane derivatives . Its iodine substituent enhances electrophilicity, enabling participation in metal-catalyzed cross-coupling or halogen exchange reactions.

Properties

IUPAC Name |

2-iodo-5-methylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c1-4-2-5(9)7(8)6(10)3-4/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZQIVNJKIGDGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-methylbenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 5-methylbenzene-1,3-diol using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-methylbenzene-1,3-diol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the hydroxyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Scientific Research Applications

2-Iodo-5-methylbenzene-1,3-diol has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-5-methylbenzene-1,3-diol involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The iodine atom and hydroxyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

5-Pentadecylbenzene-1,3-diol (CAS 3158-56-3)

- Structure : Features a long pentadecyl chain (C₁₅H₃₁) at the 5-position instead of iodine and methyl groups.

- Properties : The alkyl chain confers high hydrophobicity, reducing solubility in polar solvents. Market reports highlight its use in surfactants and specialty polymers due to its lipophilic nature .

- Applications : Primarily industrial, contrasting with 2-iodo-5-methylbenzene-1,3-diol’s role in fine chemical synthesis.

5-Propylbenzene-1,3-diol and 5-Butylbenzene-1,3-diol

- Structure : Alkyl substituents (propyl or butyl) at the 5-position.

- Synthesis: Prepared via Wittig reaction and subsequent deprotection for cannabinoid precursor synthesis (e.g., CBGV and CBGB) .

- Reactivity: Alkyl groups enhance lipophilicity and stability in nonpolar environments, making them suitable for pharmaceutical intermediates, unlike the iodine-substituted analog’s electrophilic reactivity .

5-Methoxybenzene-1,3-diol (CAS 2174-64-3)

- Structure : Methoxy (-OCH₃) group at the 5-position.

- Properties : Molecular formula C₇H₈O₃ , molar mass 140.14 g/mol , with a PubChem ID 71648 . The electron-donating methoxy group increases resonance stabilization, altering reactivity in electrophilic substitutions compared to iodine’s electron-withdrawing effects.

- Applications: Used in organic synthesis for phenolic coupling reactions.

2-Ethyl-5-methoxybenzene-1,3-diol (CAS 94632-39-0)

- Structure : Combines ethyl and methoxy groups.

- Differentiation : The ethyl group adds steric bulk, reducing reaction rates in crowded catalytic systems compared to the smaller methyl group in this compound.

Comparative Data Table

Key Research Findings

- Reactivity : The iodine atom in this compound facilitates oxidative transformations, distinguishing it from alkyl- or methoxy-substituted analogs .

- Thermal Stability : Higher melting point (105–107 °C) compared to liquid or low-melting alkyl derivatives, reflecting stronger intermolecular forces due to iodine’s polarizability .

- Market Trends : While this compound is niche in catalysis, 5-pentadecyl derivatives dominate industrial markets .

Biological Activity

2-Iodo-5-methylbenzene-1,3-diol, also known as a derivative of iodoarene, has garnered attention in the scientific community for its potential biological activities and applications in medicinal chemistry. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of an iodine atom and two hydroxyl groups on a benzene ring. The compound primarily engages in electrophilic aromatic substitution reactions , where the iodine atom and hydroxyl groups significantly influence its reactivity and binding properties with various biological targets.

Mechanism of Action:

- The compound interacts with molecular targets through electrophilic aromatic substitution.

- The hydroxyl groups enhance hydrogen bonding capabilities, which may facilitate interactions with biomolecules such as proteins and nucleic acids.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, although specific mechanisms and efficacy levels require further investigation.

- Antioxidant Properties: The presence of hydroxyl groups is often associated with antioxidant activity, which can mitigate oxidative stress in biological systems.

- Catalytic Applications: The compound serves as a catalyst in various organic transformations, including oxyamination reactions of alkenes .

Case Studies

- Oxyamination Reactions:

- Biological Interactions:

Data Tables

The following table summarizes key findings related to the biological activities and applications of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.